molecular formula C16H11NO4 B8728897 N-phenyl-4-carbomethoxyphthalimide

N-phenyl-4-carbomethoxyphthalimide

Cat. No. B8728897
M. Wt: 281.26 g/mol
InChI Key: HCCMKPYOWKZBAL-UHFFFAOYSA-N
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Patent
US07923184B2

Procedure details

A mixture of 137 g of N-phenyl-4-chlorocarbonylphthalimide and methanol (1.37 L) was refluxed for 1 hr. The solid which formed on cooling was collected and dried to afford 128 g (94.7%) of N-phenyl-4-carbomethoxyphthalimide, Compound 1, mp 200-207° C. Recrystallization of 91.3 g from 2 L of acetonitrile yielded 77.8 g (80.7%) of Compound 1, mp 205-207° C.
Name
N-phenyl-4-chlorocarbonylphthalimide
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
1.37 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[C:10]3=[CH:13][C:14]([C:17](Cl)=[O:18])=[CH:15][CH:16]=[C:9]3[C:8]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:21][OH:22]>>[C:1]1([N:7]2[C:11](=[O:12])[C:10]3=[CH:13][C:14]([C:17]([O:22][CH3:21])=[O:18])=[CH:15][CH:16]=[C:9]3[C:8]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
N-phenyl-4-chlorocarbonylphthalimide
Quantity
137 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC(=CC2)C(=O)Cl)=O
Name
Quantity
1.37 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid which formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC(=CC2)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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